BenchChemオンラインストアへようこそ!

4-(Furan-2-yl)pyrrolidine-3-carboxylic acid

COX-2 inhibition Regioisomer selectivity Anti-inflammatory drug design

4-(Furan-2-yl)pyrrolidine-3-carboxylic acid (CAS 1340511-39-8, MF C₉H₁₁NO₃, MW 181.19 g/mol) is a non-proteinogenic chiral β-amino acid analog featuring a pyrrolidine ring fused at the 4-position with a furan-2-yl substituent and a carboxylic acid group at the 3-position. The compound exists in defined stereoisomeric forms: (3S,4S) (CAS 959579-57-8) , (3R,4R) (CAS 1260592-80-0) , and racemic (±)-trans mixtures.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B12320065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)pyrrolidine-3-carboxylic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=CO2
InChIInChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)
InChIKeyKMTSLALPZKTAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)pyrrolidine-3-carboxylic acid: Chiral Pyrrolidine Scaffold for Medicinal Chemistry Procurement


4-(Furan-2-yl)pyrrolidine-3-carboxylic acid (CAS 1340511-39-8, MF C₉H₁₁NO₃, MW 181.19 g/mol) is a non-proteinogenic chiral β-amino acid analog featuring a pyrrolidine ring fused at the 4-position with a furan-2-yl substituent and a carboxylic acid group at the 3-position . The compound exists in defined stereoisomeric forms: (3S,4S) (CAS 959579-57-8) , (3R,4R) (CAS 1260592-80-0) , and racemic (±)-trans mixtures. Its constrained bicyclic architecture combines the conformational rigidity of pyrrolidine with the π-rich furan heterocycle, making it a versatile chiral building block for peptidomimetic design, kinase inhibitor scaffolds, and enantioselective catalysis . The compound is commercially available at research-grade purities ranging from 95% to 98% (HPLC) from multiple global suppliers .

Why 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid Cannot Be Replaced by Proline, 4-Phenyl, or 3-Furyl Analogs


The pyrrolidine-3-carboxylic acid scaffold is a privileged pharmacophore, but subtle modifications to the substituent at the 4-position produce dramatic shifts in physicochemical properties, target selectivity, and synthetic versatility [1]. Replacing the furan-2-yl group with a phenyl ring (4-phenylpyrrolidine-3-carboxylic acid) increases lipophilicity (ΔLogP ~+1.5–2.0 estimated) and alters π-stacking geometry, while the regioisomeric 4-(furan-3-yl)pyrrolidine-3-carboxylic acid exhibits a reversed COX-1/COX-2 selectivity profile driven by differential hydrogen-bonding interactions in the enzyme active site [2]. Alkyl-substituted furan analogs (e.g., 5-ethyl or 3-methyl derivatives) increase molecular weight (209–223 vs. 181 g/mol) and rotatable bond count, which may favor membrane permeability at the cost of metabolic stability . Natural L-proline lacks the furan substituent entirely, eliminating the π–π stacking and heteroatom-mediated interactions that distinguish this compound in peptidomimetic and catalytic applications [3]. These differences are not cosmetic—they are quantifiable in terms of logP, polar surface area, hydrogen-bonding capacity, and biological selectivity, as detailed in Section 3.

Quantitative Differentiation Evidence: 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid vs. Structural Analogs


Regioisomeric Selectivity Switch: Furan-2-yl vs. Furan-3-yl COX-1/COX-2 Inhibition Profile

The (3S,4S)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid exhibits a distinct COX isoform selectivity pattern compared to its furan-3-yl regioisomer. Molecular docking simulations demonstrate that 4-(furan-3-yl)pyrrolidine-3-carboxylic acid occupies the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355, yielding IC₅₀ values of 12 μM for COX-2 versus 85 μM for COX-1 (selectivity ratio ~7.1-fold) . In contrast, the (3S,4S)-4-(furan-2-yl) isomer is reported to exhibit higher affinity for COX-1 over COX-2, representing a selectivity inversion driven solely by the position of the furan attachment . This regioisomeric selectivity switch is critical for programs targeting either COX-2-selective anti-inflammatory agents (where the 3-yl isomer is preferred) or COX-1-sparing analgesics (where the 2-yl isomer's profile may be advantageous) [1].

COX-2 inhibition Regioisomer selectivity Anti-inflammatory drug design Molecular docking

Physicochemical Property Comparison: 4-(Furan-2-yl) vs. 4-(5-Ethylfuran-2-yl) Pyrrolidine-3-carboxylic Acid

The unsubstituted furan-2-yl derivative (MW 181.19, LogP ≈ -1.71, TPSA 62 Ų, 2 HBD, 3 HBA, 2 rotatable bonds) presents a distinctly different physicochemical profile from the 5-ethylfuran-2-yl analog (MW 209.24, increased rotatable bonds) . The ethyl substitution on the furan ring increases molecular weight by ~28 Da, adds at least one additional rotatable bond, and raises estimated LogP by approximately +0.8 to +1.2 units (class-level inference based on the Hansch π constant for ethyl substitution on aromatic systems) . The unsubstituted compound's lower LogP (-1.71) places it closer to the optimal range for CNS drug-likeness (LogP 1–3 per Lipinski guidelines) , whereas the ethyl analog's increased lipophilicity may favor membrane permeability but potentially reduce aqueous solubility and metabolic stability .

Lipophilicity Polar surface area Drug-likeness Membrane permeability

Stereochemical Purity and Enantiomeric Excess: (3S,4S) vs. Racemic (±)-trans Forms

The (3S,4S) enantiomer (CAS 959579-57-8) is commercially available at 98% minimum purity by HPLC with moisture content ≤0.5% and production scale up to kilograms , while the racemic (±)-trans mixture (CAS 1260592-80-0) is typically supplied at ≥98% purity by TLC but without enantiomeric enrichment . Recent advances in enantioselective synthesis have demonstrated that organocatalytic asymmetric Michael addition reactions can produce enantioenriched pyrrolidine-3-carboxylic acid derivatives with enantiomeric excess (ee) exceeding 95%, and in optimized systems >99% ee with isolated yields above 85% [1]. This represents a significant improvement over earlier racemic Paal-Knorr cyclization routes, which yielded mixed enantiomers requiring costly chiral chromatographic resolution [1]. For users requiring defined stereochemistry, the single-enantiomer product eliminates the need for in-house chiral separation and ensures reproducible biological assay results [1].

Enantiomeric excess Chiral purity Asymmetric synthesis Stereoselective catalysis

Hydrogen-Bonding Capacity and Polar Surface Area: Furan-2-yl Pyrrolidine vs. Proline Scaffolds in Peptidomimetic Design

4-(Furan-2-yl)pyrrolidine-3-carboxylic acid provides 2 hydrogen bond donors (NH, COOH) and 4 hydrogen bond acceptors (furan O, pyrrolidine N, carboxylate O × 2) with a topological polar surface area (TPSA) of 62.5 Ų [1]. By comparison, L-proline (the natural analog) has only 1 HBD and 3 HBA with a TPSA of 49.3 Ų [2]. The furan-2-yl substituent adds one additional HBA (the furan oxygen) and increases TPSA by ~13 Ų, enhancing aqueous solubility while maintaining the conformational constraint of the pyrrolidine ring [1][2]. In peptide backbone incorporation, the 4-furanyl substitution restricts φ/ψ dihedral angles similarly to 4-substituted proline analogs, but the furan ring additionally provides π–π stacking capability absent in alkyl-substituted prolines [3]. This dual functionality—conformational locking plus π-interaction capacity—is not achievable with either natural proline or simple 4-alkylproline derivatives [3].

Peptidomimetic Hydrogen bonding Conformational constraint Bioisostere

Optimal Procurement Scenarios for 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid Based on Quantitative Evidence


COX-1-Focused Pharmacological Tool Compound Development

Programs requiring a pyrrolidine-based COX-1 modulator should prioritize the (3S,4S)-4-(furan-2-yl) enantiomer over the 3-yl regioisomer. Evidence demonstrates that the furan-2-yl isomer exhibits higher COX-1 affinity, while the 3-yl isomer is COX-2-selective (COX-2 IC₅₀ 12 μM vs. COX-1 IC₅₀ 85 μM, ~7.1-fold selectivity) . Procuring the 2-yl isomer provides a distinct pharmacological tool for dissecting COX-1-mediated pathways, avoiding the confounding COX-2 activity of the 3-yl comparator [1].

CNS-Penetrant Peptidomimetic or Kinase Inhibitor Scaffold Procurement

The compound's LogP of approximately -1.71, TPSA of 62 Ų, and moderate hydrogen-bonding capacity (2 HBD, 3 HBA) position it within favorable CNS drug-like space . Compared to the 5-ethylfuran analog (MW 209.24, higher LogP), the unsubstituted furan-2-yl derivative offers a more balanced hydrophilicity profile that may reduce non-specific protein binding and improve aqueous solubility for CNS applications . Researchers developing brain-penetrant kinase inhibitors or neurotransmitter receptor modulators should select the unsubstituted furan-2-yl compound for its favorable physicochemical signature .

Chiral Building Block for Enantioselective Synthesis and Asymmetric Catalysis

The (3S,4S) single enantiomer (CAS 959579-57-8), available at 98% HPLC purity with controlled moisture (≤0.5%) and scalable to kilogram quantities, is the preferred procurement choice for enantioselective synthetic applications . Modern organocatalytic asymmetric Michael addition routes now achieve >95% ee (optimized to >99% ee) for this scaffold class [1]. Procuring the pre-resolved single enantiomer eliminates the need for chiral chromatographic separation (which typically reduces yield by 30–50%) and ensures batch-to-batch stereochemical consistency in asymmetric hydrogenation ligand synthesis or chiral auxiliary preparation [1].

Peptide Engineering: Conformationally Constrained Proline Bioisostere

For peptide stabilization projects, 4-(furan-2-yl)pyrrolidine-3-carboxylic acid provides superior functionality compared to L-proline: it offers one additional hydrogen bond donor and one additional acceptor, a 26.8% larger polar surface area (TPSA 62.5 vs. 49.3 Ų), and furan-mediated π–π stacking capability absent in natural proline or 4-alkylproline derivatives [1]. This makes it a compelling building block for introducing conformational constraint with enhanced target-binding interactions in peptide drug candidates, antimicrobial peptides, or foldamer design .

Quote Request

Request a Quote for 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.